

Spectroscopic Analysis of 3-Methyl-2-Oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxazolidinone, 3-methyl-

Cat. No.: B034835

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the versatile synthetic intermediate, 3-methyl-2-oxazolidinone. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the unambiguous identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative NMR and IR spectroscopic data for 3-methyl-2-oxazolidinone.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.42	Triplet	2H	-CH ₂ -N-
~4.28	Triplet	2H	-O-CH ₂ -
~2.85	Singlet	3H	N-CH ₃

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Chloroform-d at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~158.8	C=O
~61.6	-O-CH ₂ -
~43.8	-CH ₂ -N-
~29.3	N-CH ₃

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Medium	C-H stretch (aliphatic)
~2880	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (cyclic carbamate)
~1480	Medium	CH ₂ scissoring
~1270	Strong	C-N stretch
~1040	Strong	C-O stretch

Experimental Protocols

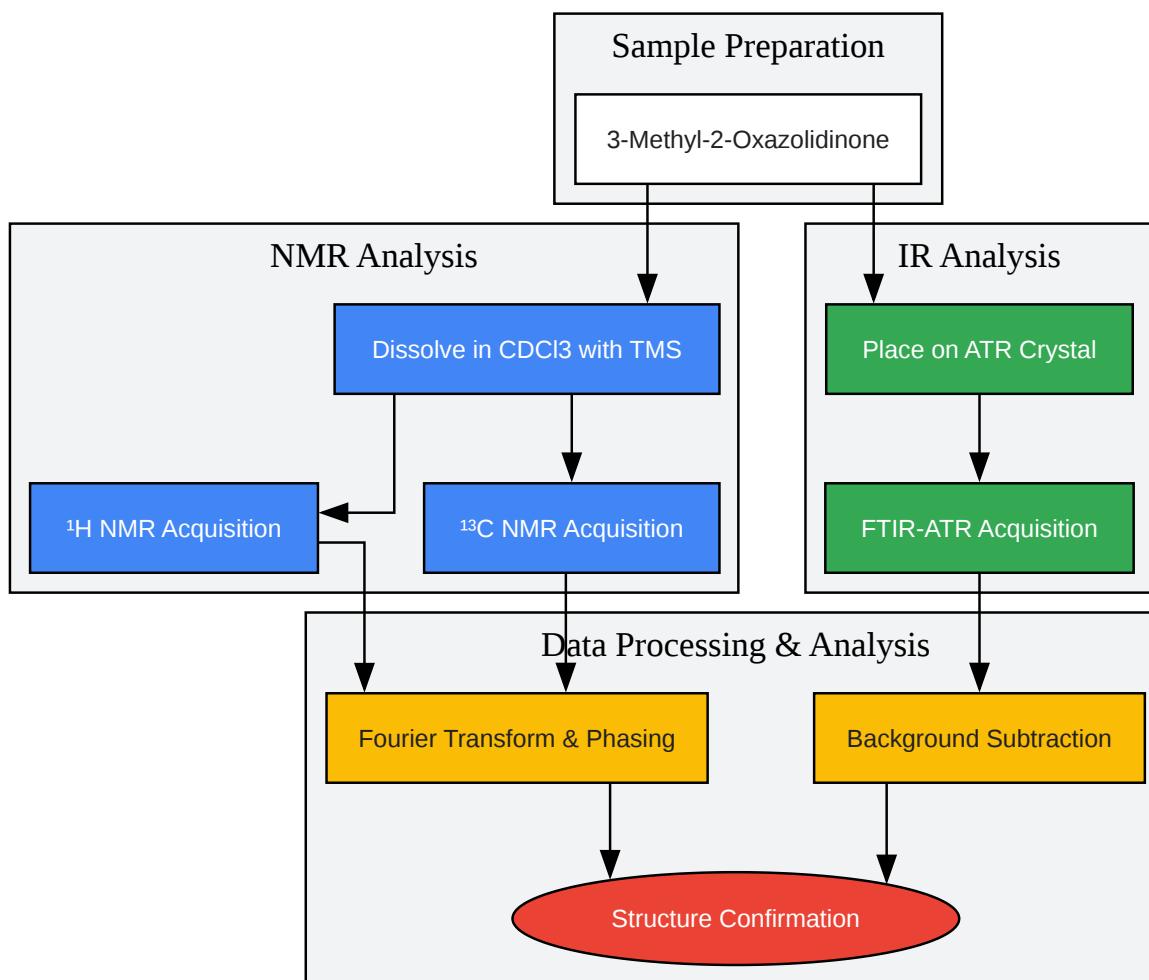
The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of 3-methyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-methyl-2-oxazolidinone (approximately 10-20 mg) is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is utilized with the following typical parameters: a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired, and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.


¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is employed with a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Typically, 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond crystal Attenuated Total Reflectance (ATR) accessory. A small drop of neat 3-methyl-2-oxazolidinone is placed directly onto the surface of the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm^{-1} by co-adding 32 scans with a spectral resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 3-methyl-2-oxazolidinone.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of 3-Methyl-2-Oxazolidinone.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methyl-2-Oxazolidinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034835#spectroscopic-data-for-2-oxazolidinone-3-methyl-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com